Cas no 2034592-57-7 (5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide)
![5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034592-57-7x500.png)
5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 5-bromo-N-[oxan-4-yl(pyridin-3-yl)methyl]pyridine-3-carboxamide
- 5-bromo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)nicotinamide
- 5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide
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- インチ: 1S/C17H18BrN3O2/c18-15-8-14(10-20-11-15)17(22)21-16(12-3-6-23-7-4-12)13-2-1-5-19-9-13/h1-2,5,8-12,16H,3-4,6-7H2,(H,21,22)
- InChIKey: ZATDITAEOXTERQ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])N=C([H])C(=C1[H])C(N([H])C([H])(C1=C([H])N=C([H])C([H])=C1[H])C1([H])C([H])([H])C([H])([H])OC([H])([H])C1([H])[H])=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 390
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 64.099
5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6514-2350-5mg |
5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide |
2034592-57-7 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6514-2350-15mg |
5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide |
2034592-57-7 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6514-2350-40mg |
5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide |
2034592-57-7 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6514-2350-3mg |
5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide |
2034592-57-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6514-2350-20mg |
5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide |
2034592-57-7 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6514-2350-1mg |
5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide |
2034592-57-7 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6514-2350-50mg |
5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide |
2034592-57-7 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6514-2350-10mg |
5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide |
2034592-57-7 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6514-2350-2μmol |
5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide |
2034592-57-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6514-2350-20μmol |
5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide |
2034592-57-7 | 20μmol |
$79.0 | 2023-09-08 |
5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide 関連文献
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamideに関する追加情報
5-Bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide: A Comprehensive Overview
The compound 5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide (CAS No. 2034592-57-7) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse chemical properties and biological activities. The structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position and an N-substituent group at the 3-position, which further consists of a carboxamide moiety attached to a chelated oxan (tetrahydropyran) and pyridinyl group. This unique combination of functional groups makes it a promising candidate for advanced chemical synthesis and drug discovery.
Recent advancements in synthetic chemistry have enabled the precise construction of complex molecules like 5-bromo-N-[(oxan-4-yl)(pyridin-3-yl)methyl]pyridine-3-carboxamide. Researchers have employed innovative methodologies, including catalytic asymmetric synthesis and microwave-assisted reactions, to optimize the synthesis of this compound. These techniques not only enhance the efficiency of the synthesis process but also minimize environmental impact, aligning with the principles of green chemistry. The ability to synthesize such intricate molecules has opened new avenues for exploring their potential in pharmacology and materials science.
In the field of pharmacology, 5-bromo-N-[(oxan-4-yl)(pyridin-3-yllmethyl]pyridine-3-carboxamide has shown remarkable promise as a lead compound for drug development. Studies have demonstrated its potential as an inhibitor of specific enzyme targets, which are implicated in various pathological conditions such as cancer, inflammation, and neurodegenerative diseases. The bromine substitution at the 5-position plays a critical role in modulating the electronic properties of the molecule, thereby influencing its binding affinity to target proteins. Additionally, the oxan ring introduces steric and electronic effects that can enhance the molecule's bioavailability and stability within biological systems.
The structural versatility of this compound also extends to its application in materials science. Researchers have investigated its use as a building block for constructing advanced materials, such as coordination polymers and supramolecular assemblies. The pyridine ring's ability to act as a coordinating unit makes it particularly suitable for these applications. Recent studies have highlighted its potential in forming metallo-supramolecular architectures with tailored magnetic and electronic properties, which could find applications in data storage devices and sensors.
From an analytical standpoint, 5-bromo-N-(oxan4 yl)(pyridin3 ylmethyl)pyridine3 carboxamide has been extensively characterized using modern spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These analyses have provided valuable insights into its molecular geometry, conformational flexibility, and intermolecular interactions. For instance, X-ray crystallography has revealed that the molecule adopts a planar conformation due to aromaticity in both pyridine rings, which facilitates efficient π–π stacking interactions in crystalline solids.
Looking ahead, the continued exploration of 5-bromo-N-(oxan4 yl)(pyridin3 ylmethyl)pyridine3 carboxamide is expected to yield further breakthroughs in both academic research and industrial applications. Its unique combination of functional groups positions it as a valuable tool for addressing complex scientific challenges across multiple disciplines. As research progresses, this compound will undoubtedly contribute to the development of novel therapies and advanced materials that improve our quality of life.
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